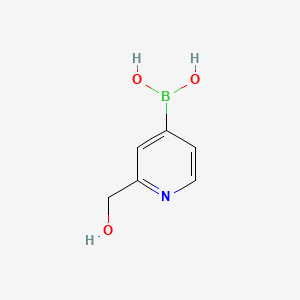

(2-(Hydroxymethyl)pyridin-4-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-(Hydroxymethyl)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Hydroxymethyl)pyridin-4-yl)boronic acid can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling of halopyridines with boronic acid derivatives. Another method involves the iridium or rhodium-catalyzed C-H borylation of pyridines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: (2-(Hydroxymethyl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Palladium catalysts are frequently employed in substitution reactions, particularly in Suzuki-Miyaura couplings.

Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted pyridine derivatives .

Aplicaciones Científicas De Investigación

Analytical Applications

1. Clinical Testing

Cis,trans-Doxepin-D3 serves as an internal standard in clinical testing for doxepin levels in biological matrices. Its use enhances the accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying doxepin and its metabolites in plasma and urine samples. Studies have demonstrated that the incorporation of D3 improves the precision of measurements, allowing for better therapeutic monitoring and adherence assessments in patients undergoing treatment with doxepin .

2. Drug Metabolism Studies

Research involving cis,trans-Doxepin-D3 has focused on understanding the metabolism of doxepin in humans. The separation and quantification of cis- and trans-isomers have revealed significant differences in pharmacokinetic profiles. For instance, one study indicated that separating these isomers provides a more accurate representation of plasma levels, which are crucial for correlating drug concentrations with therapeutic effects .

| Study | Method | Findings |

|---|---|---|

| Margaryan et al. (2020) | LC-MS/MS | Developed a method using D3 for quantifying doxepin in plasma with high accuracy. |

| Weinmann et al. (2002) | LC-MS/MS | Analyzed neuroleptics in hair samples, demonstrating the utility of D3 for long-term monitoring. |

| Negrusz et al. (1998) | GC-MS | Investigated doxepin detection in hair post-therapy, establishing a foundation for adherence assessments. |

Forensic Applications

1. Drug Adherence Monitoring

The stability of cis,trans-Doxepin-D3 makes it suitable for forensic applications, particularly in monitoring drug adherence through hair analysis. Studies have shown that measuring doxepin levels in hair samples can provide insights into long-term medication adherence, as the drug remains detectable long after cessation of therapy .

2. Toxicological Analysis

In toxicology, cis,trans-Doxepin-D3 is utilized to differentiate between therapeutic and non-therapeutic levels of doxepin in cases of overdose or poisoning. Its isotopic labeling allows for precise quantification in complex biological matrices, aiding forensic investigations .

Case Studies

Case Study 1: Monitoring Doxepin Levels

A clinical trial involving 20 patients treated with doxepin used cis,trans-Doxepin-D3 to measure plasma concentrations accurately. The study found that separating the isomers led to a significant increase in detected levels compared to previous methodologies that did not account for isomer differentiation .

Case Study 2: Hair Analysis for Drug Compliance

In a study examining drug compliance among psychiatric patients, hair samples were analyzed using GC-MS with cis,trans-Doxepin-D3 as an internal standard. Results indicated that detectable levels of doxepin persisted even months after treatment cessation, highlighting its potential for assessing adherence to prescribed regimens .

Mecanismo De Acción

The mechanism of action of (2-(Hydroxymethyl)pyridin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid group can interact with active sites of enzymes, inhibiting their activity by forming stable complexes .

Comparación Con Compuestos Similares

- Pyridine-2-boronic acid

- 4-Pyridinylboronic acid

- (2-Methylpyridin-4-yl)boronic acid

Comparison: (2-(Hydroxymethyl)pyridin-4-yl)boronic acid is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and allows for additional functionalization. Compared to pyridine-2-boronic acid and 4-pyridinylboronic acid, it offers greater versatility in synthetic applications and potential for developing novel pharmaceuticals .

Actividad Biológica

(2-(Hydroxymethyl)pyridin-4-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, leading to significant effects in areas such as neuroprotection, anti-inflammatory responses, and cancer treatment. This article synthesizes existing research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring with a hydroxymethyl group and a boronic acid functional group. This configuration is crucial for its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1414973-10-6 |

| Molecular Formula | C7H8BNO3 |

| Molecular Weight | 165.95 g/mol |

The biological activity of this compound can be attributed to its interaction with specific biochemical pathways:

- Neuroprotective Effects : Similar compounds have shown neuroprotective properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells.

- Apoptosis Regulation : Research indicates that related compounds can reduce the expression of endoplasmic reticulum chaperones and apoptosis markers, such as cleaved caspase-3 in neuronal cells.

- Cancer Treatment : Studies have demonstrated that boronic acids can inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis. This inhibition suggests potential applications in treating aggressive cancers, including triple-negative breast cancer (TNBC) .

Neuroprotective Studies

A study focusing on the neuroprotective effects of boronic acids highlighted their ability to mitigate oxidative stress and inflammation in neuronal cells. The following table summarizes key findings:

| Study Reference | Cell Type | Treatment Concentration | Key Findings |

|---|---|---|---|

| Human Microglia | 10 μM | Reduced NO and TNF-α production | |

| Human Neuronal Cells | 5 μM | Decreased cleaved caspase-3 levels |

Anti-Cancer Activity

The anti-cancer potential of this compound was evaluated in various cancer cell lines. The results are summarized below:

| Cell Line | IC50 Value (μM) | Observations |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | Significant inhibition of proliferation |

| MCF10A (non-cancer) | >10 | Minimal effect observed |

These findings indicate a promising selectivity for cancerous cells over normal cells, suggesting a favorable therapeutic window .

Case Studies

- Neuroprotection in Animal Models : In vivo studies using animal models demonstrated that treatment with related boronic acids resulted in improved outcomes in models of neurodegenerative diseases, showcasing reduced neuronal loss and improved behavioral outcomes.

- Cancer Metastasis Inhibition : A study involving BALB/c nude mice inoculated with MDA-MB-231 cells revealed that administration of this compound significantly inhibited lung metastasis compared to control groups .

Propiedades

IUPAC Name |

[2-(hydroxymethyl)pyridin-4-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3/c9-4-6-3-5(7(10)11)1-2-8-6/h1-3,9-11H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVLWUOMTZOQIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)CO)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.